3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one

Vue d'ensemble

Description

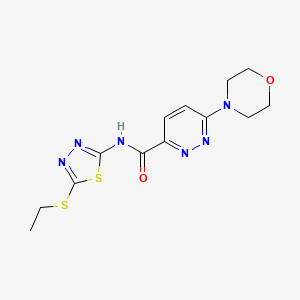

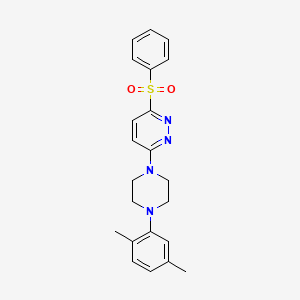

3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one is a chemical compound with the molecular formula C9H6BrF3O and a molecular weight of 267.04 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the use of sulfuric acid as a catalyst. The reactant, 2-bromo-4,4,4-trifluoroacetoacetic ester, is hydrolyzed and decarboxylated to produce this compound . The optimal conditions for this reaction involve a 1:1.5 molar ratio of the reactant to trifluoroacetic acid, addition to a 30% sulfuric acid solution, a reaction temperature of approximately 100°C, and a reaction time of 8 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF3O/c10-7 (8 (14)9 (11,12)13)6-4-2-1-3-5-6/h1-5,7H . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Versatile Fluorinated Building Block

3-Bromo-1,1,1-trifluoroacetone has been identified as a versatile fluorinated building block, used in synthesizing a variety of trifluoromethylated heterocycles and aliphatic compounds. This includes the synthesis of 1,1,1-trifluoro-1,2-epoxypropane, a significant fluorinated building block in its own right (Lui, Marhold, & Rock, 1998).

Chemical Fixation of CO2 and Epoxides

The compound plays a crucial role in the chemical fixation of CO2 with various epoxides to form cyclic carbonates. 3-Bromo-1,1,1-trifluoro-2-propanol, combined with n-butylammonium iodide, acts as an efficient organocatalyst in this process. This application is notable for being commercially viable and metal-free, making it a potentially valuable method for large-scale synthesis (Ma et al., 2020).

Synthesis of Trifluoromethyl Isocoumarins

An indirect trifluoromethylation strategy using 3-Bromo-1,1,1-trifluoroacetone has been developed to generate 3-trifluoromethyl isocoumarin skeletons. This approach involves ortho-selective C-H alkylation of benzoic acid followed by intermolecular cyclization, facilitating the formation of isocoumarins in various bioactive compounds (Zhou et al., 2020).

Preparation of Nucleophilic Substitution Products

A study demonstrated that 3-bromo-1,1,1-trifluoroacetone reacts with benzenethiols in the presence of InCl3•4H2O to produce both addition-elimination and substitution products. This reactivity offers insights into the potential for creating diverse chemical compounds using this chemical (Zhao et al., 2010).

Synthesis of Bromoflavones

Selective bromination of specific diones using 3-Bromo-1,1,1-trifluoroacetone has been effective in producing bromoflavones. This method, employing solvent-free conditions, highlights the compound's role in synthesizing complex organic structures (Jakhar & Makrandi, 2012).

Application in Polymerization and Photoinitiation

The compound has been used as a photoinitiator in the polymerization of styrene, showcasing its utility in polymer chemistry and material science (Barson, Batten, & Robb, 1975).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Mécanisme D'action

Mode of Action

It has been suggested that the compound may activate epoxide through hydrogen bonding interaction . This interaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

The compound’s potential to activate epoxides suggests that it may influence pathways involving these molecules .

Result of Action

The compound’s potential to activate epoxides suggests that it may induce changes at the molecular level, which could translate to observable effects at the cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one . .

Propriétés

IUPAC Name |

3-bromo-1,1,1-trifluoro-3-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7(8(14)9(11,12)13)6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQPKCABAXIHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenylsulfonamido)benzamide](/img/structure/B2712701.png)

![N-[[4-[4-(Oxan-4-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2712707.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2712712.png)

![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)

![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)

![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)